Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfonyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfonyl}acetate is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
It is structurally similar to omeprazole , a well-known proton pump inhibitor. Proton pumps are integral membrane proteins that are responsible for acidifying intracellular compartments in cells .
Mode of Action
If it acts similarly to Omeprazole, it may function as a selective proton pump inhibitor . This means it could potentially bind to the proton pump, inhibiting the action of the pump and reducing the production of acid.
Biochemical Pathways
If it acts similarly to Omeprazole, it may affect the gastric acid secretion pathway by inhibiting the final step of acid production .
Result of Action
If it acts similarly to Omeprazole, it may result in a decrease in gastric acid secretion , which could have various downstream effects depending on the context of use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfonyl}acetate typically involves the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using appropriate industrial equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfonyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfonyl}acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-isoxazolecarboxylic acid: A precursor in the synthesis of Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfonyl}acetate.
Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}acetate: A similar compound where the sulfonyl group is replaced by a thio group.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and potential biological activities. Its sulfonyl group makes it more reactive in certain chemical reactions compared to its thio analogs .
Properties
IUPAC Name |
methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfonyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5S/c1-6-8(7(2)15-10-6)4-16(12,13)5-9(11)14-3/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNQPYKVMLDWAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CS(=O)(=O)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.